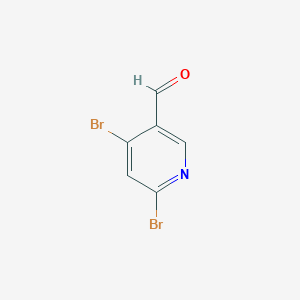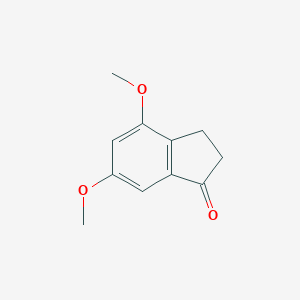
4,6-Dibromonicotinaldehído
Descripción general
Descripción
4,6-Dibromonicotinaldehyde is an organic compound with the molecular formula C6H3Br2NO It is a derivative of nicotinaldehyde, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring
Aplicaciones Científicas De Investigación
4,6-Dibromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Análisis Bioquímico
Biochemical Properties
4,6-Dibromonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial as they can influence the catalytic activity of these enzymes. The compound’s bromine atoms may form halogen bonds with amino acid residues in the enzyme’s active site, thereby affecting the enzyme’s conformation and function .
Cellular Effects
The effects of 4,6-Dibromonicotinaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4,6-Dibromonicotinaldehyde can modulate the expression of genes involved in apoptosis and cell cycle regulation. This modulation can lead to either the promotion of cell death or the inhibition of cell proliferation, depending on the cellular context . Additionally, the compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4,6-Dibromonicotinaldehyde exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as proteins and nucleic acids. The bromine atoms in the compound can form halogen bonds with specific amino acid residues or nucleotide bases, leading to changes in the structure and function of these biomolecules. Furthermore, 4,6-Dibromonicotinaldehyde can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit the activity of aldehyde dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromonicotinaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dibromonicotinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4,6-Dibromonicotinaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
4,6-Dibromonicotinaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of metabolites by modulating the activity of enzymes such as aldehyde dehydrogenase and NAD-dependent dehydrogenases. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell . Additionally, the compound may participate in redox reactions, contributing to the cellular redox balance and impacting oxidative stress responses .
Transport and Distribution
The transport and distribution of 4,6-Dibromonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4,6-Dibromonicotinaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4,6-Dibromonicotinaldehyde is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization can be regulated by interactions with specific proteins that guide its transport and retention within particular subcellular regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dibromonicotinaldehyde can be synthesized through the bromination of nicotinaldehyde. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 4,6-Dibromonicotinaldehyde may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: 4,6-Dibromonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 4,6-Dibromonicotinaldehyde can lead to the formation of 4,6-dibromonicotinyl alcohol.
Substitution: The bromine atoms in 4,6-Dibromonicotinaldehyde can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 4,6-Dibromonicotinic acid.
Reduction: 4,6-Dibromonicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
6-Bromonicotinaldehyde: A mono-brominated derivative of nicotinaldehyde.
4-Bromonicotinaldehyde: Another mono-brominated derivative with bromine at the 4th position.
2,6-Dibromonicotinaldehyde: A dibrominated derivative with bromine atoms at the 2nd and 6th positions.
Uniqueness: 4,6-Dibromonicotinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. The presence of two bromine atoms at the 4th and 6th positions makes it more reactive in substitution reactions compared to its mono-brominated counterparts.
Propiedades
IUPAC Name |
4,6-dibromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSMYGKISJRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617055 | |
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211585-10-2 | |
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)











